Nickel(II) stearate

描述

Contextualizing Nickel(II) Stearate (B1226849) within Metal Soaps Chemistry and Coordination Compounds

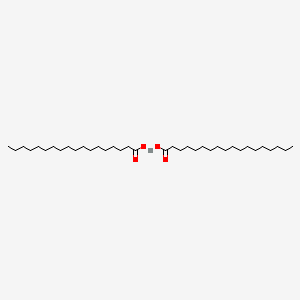

Nickel(II) stearate, with the chemical formula C₃₆H₇₀NiO₄, is a salt of the transition metal nickel in its +2 oxidation state and stearic acid, a saturated fatty acid with an 18-carbon chain. fortunebusinessinsights.comglobalgrowthinsights.com It is classified as a metallic soap, which is a metal derivative of a fatty acid. globalgrowthinsights.com The structure of this compound consists of a central nickel ion coordinated to the carboxylate groups of two stearate anions. fortunebusinessinsights.com This coordination imparts properties that are distinct from both the free fatty acid and the inorganic nickel salt.

The compound is typically a green powder and is insoluble in water, methanol, and ethanol, but shows solubility in organic solvents like carbon tetrachloride and pyridine, with slight solubility in acetone. globalgrowthinsights.com The formation of this compound can be achieved through a precipitation reaction, for instance, by the exchange reaction of sodium stearate with a nickel(II) salt such as nickel dichloride. globalgrowthinsights.com

From the perspective of coordination chemistry, this compound is a coordination compound where the stearate anion acts as a ligand, binding to the nickel(II) center. Carboxylic acids and their corresponding carboxylates are versatile ligands that can coordinate to metal centers in various modes, leading to the formation of mononuclear, polynuclear, or polymeric structures. chemrestech.com The coordination of the carboxylate groups in this compound is a key determinant of its chemical behavior and physical properties. researchgate.net Complexes of nickel(II) with carboxylates have been studied for their interesting structural, spectral, and magnetic properties. nih.gov

Scope and Significance of Academic Inquiry into this compound Systems

Academic and industrial research into this compound stems from its wide range of applications. It is utilized as a lubricant and stabilizer in the polymer industry, particularly for plastics and rubber. industryarc.comtransparencymarketresearch.com In the manufacturing of polyvinyl chloride (PVC), it can act as a heat stabilizer, and in polyethylene (B3416737) production, it has been used as a catalyst. researchgate.net

A significant area of recent research has been in the field of materials science, particularly in the development of superhydrophobic surfaces. Electrodeposition of this compound on various substrates, such as aluminum alloys, can create surfaces with extremely high water contact angles, leading to self-cleaning and anti-corrosive properties. chemrestech.com These superhydrophobic films are composed of micro- and nanostructured hierarchies that trap air, reducing the contact area between the surface and water droplets. wikipedia.org

Furthermore, this compound serves as a precursor in the synthesis of other nickel-based materials. For example, it has been used as a chemical template and metal source for the preparation of mesoporous Ni/Al₂O₃ catalysts. rsc.org The thermal decomposition of this compound is also a subject of study, as it yields nickel-containing products and can be influenced by the presence of other substances. skyquestt.com For instance, the thermal decomposition of nickel stearate in the presence of sodium oleate (B1233923) has been shown to yield carbon dioxide. skyquestt.com The study of its catalytic activity extends to hydrodeoxygenation (HDO) reactions of fatty acids, which is relevant for the production of biofuels. acs.org

Historical Development and Evolution of Research Trends in Stearate Chemistry

The history of stearate chemistry is intrinsically linked to the ancient practice of soap making, which involves the saponification of fats and oils with alkaline substances. transparencymarketresearch.com The term "metallic soap" appears to have emerged in the latter half of the 18th century. industryarc.com Early research into the nature of fats and fatty acids in the late 18th and early 19th centuries, notably by the French chemist Michel Eugène Chevreul, laid the scientific groundwork for understanding compounds like stearates. transparencymarketresearch.com

Initially, the interest in metal stearates was largely driven by their practical applications. In the 20th century, the growing polymer and paint industries fueled research into the properties of various metal stearates as lubricants, stabilizers, and dispersing agents. industryarc.com The use of metallic stearates in polyolefins, for instance, was an extension of earlier research in PVC applications. researchgate.net

More recently, research trends have evolved towards more specialized and high-technology applications. The field of art conservation has seen significant research into the formation of metal soaps, including stearates, as they are implicated in the degradation of oil paintings. industryarc.comtransparencymarketresearch.com This has led to advanced analytical studies to understand the formation mechanisms and to develop conservation strategies. industryarc.com

In the realm of materials science and nanotechnology, there is a growing interest in using metal stearates as precursors for the synthesis of nanostructured materials with controlled morphologies and properties. chemrestech.com The study of their coordination chemistry has also become more sophisticated, with researchers exploring the synthesis of complex metal-organic frameworks (MOFs) using carboxylate ligands. researchgate.net The focus is shifting from the bulk properties of metal stearates to understanding and controlling their molecular structure to design materials with specific functionalities. researchgate.net Furthermore, with increasing environmental awareness, there is a growing trend towards the development and use of bio-based metallic stearates. globalgrowthinsights.com

Detailed Research Findings

To provide a more quantitative understanding of this compound, the following tables summarize some of its key physicochemical properties as reported in scientific literature and databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₃₆H₇₀NiO₄ | fortunebusinessinsights.comglobalgrowthinsights.com |

| Molecular Weight | 625.63 g/mol | globalgrowthinsights.com |

| Appearance | Green powder | globalgrowthinsights.com |

| Density | 1.13 g/cm³ | globalgrowthinsights.com |

| Melting Point | 100 °C (212 °F; 373 K) | globalgrowthinsights.com |

| Boiling Point | 359.4 °C (678.9 °F; 632.5 K) | globalgrowthinsights.com |

| Solubility | Insoluble in water, methanol, ethanol; Soluble in carbon tetrachloride, pyridine; Slightly soluble in acetone | globalgrowthinsights.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations | Source(s) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum of this compound shows characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly important for confirming the formation of the metal salt and providing information about the coordination environment of the nickel ion. These bands are shifted compared to the carboxylic acid C=O stretch in stearic acid. | acs.orgmdpi.com |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | ¹³C NMR can be used to assess the integrity of the stearate ligand in solution, although the paramagnetic nature of the Ni(II) ion can lead to broad signals. |

Table 3: Thermal Decomposition Data for this compound

| Analytical Technique | Observations | Source(s) |

| Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) | Thermal decomposition studies show that branched nickel carboxylates like isooctanoate decompose at lower temperatures (around 200–250 °C) compared to linear analogs such as nickel stearate (around 300 °C). The decomposition of nickel stearate can yield various products, including nickel oxide. In the presence of other reactants, different decomposition pathways can occur. |

属性

CAS 编号 |

2223-95-2 |

|---|---|

分子式 |

C18H36NiO2 |

分子量 |

343.2 g/mol |

IUPAC 名称 |

nickel;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI 键 |

YCUOAOZGZAIFKW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ni+2] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Ni] |

其他CAS编号 |

2223-95-2 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Advanced Synthetic Methodologies for Nickel Ii Stearate and Its Derivatives

Colloidal Synthesis Routes for Nanostructured Materials Utilizing Nickel(II) Stearate (B1226849) as Precursor

Colloidal synthesis has emerged as a powerful approach for producing nanostructured materials with well-defined sizes and shapes. In this context, nickel(II) stearate serves as a key precursor for the generation of various nickel-based nanoparticles, including nickel metal and nickel sulfide (B99878) nanocrystals. The long alkyl chains of the stearate ligand play a crucial role in controlling the reaction kinetics and stabilizing the resulting nanoparticles.

Phase-Controlled Synthesis of Nickel Sulfide Nanocrystals via Stearate Precursors

This compound is a versatile precursor for the synthesis of various phases of nickel sulfide (NiSₓ) nanocrystals, which exhibit a range of stoichiometries and crystal structures (e.g., NiS, NiS₂, Ni₃S₂, Ni₃S₄, Ni₉S₈). researchgate.netamericanelements.comsemanticscholar.org The final phase of the nickel sulfide product is highly dependent on the reaction conditions, including temperature, the reactivity of the sulfur source, and the precursor-to-sulfur ratio. rsc.orgosti.govacs.org

In a typical synthesis, this compound is reacted with a sulfur source, such as a substituted thiourea (B124793), in a high-boiling point solvent. acs.org The reactivity of the thiourea derivative plays a critical role in determining the final nickel sulfide phase. More reactive thioureas tend to produce sulfur-rich phases like Ni₃S₄ and NiS, while less reactive ones yield sulfur-poor phases such as Ni₉S₈ and Ni₃S₂. osti.gov The reaction temperature also significantly influences the outcome; for example, in some systems, α-NiS is formed at lower temperatures, with a transition to β-NiS at higher temperatures. rsc.orgrsc.org Furthermore, the addition of a secondary agent like 1-dodecanethiol (B93513) can further direct the phase, generally favoring the formation of more sulfur-deficient nanocrystals. osti.gov By carefully tuning these parameters, it is possible to selectively synthesize a variety of well-defined nickel sulfide nanocrystals with specific phases and morphologies. rsc.orgnih.gov

Influence of Reaction Parameters on Nanoparticle Size and Morphology

The size and morphology of nanoparticles synthesized from this compound are highly sensitive to several key reaction parameters. mdpi.com Manipulating these parameters allows for precise control over the final characteristics of the nanomaterials.

Temperature: Reaction temperature is a critical factor influencing both the nucleation and growth rates. mdpi.com Higher temperatures generally lead to faster decomposition of the nickel stearate precursor and an increased rate of particle growth, which can result in larger nanoparticles. rsc.orgsapub.org Conversely, lower temperatures slow down the reaction kinetics, promoting more controlled nucleation and the formation of smaller, more uniform nanoparticles. sapub.orgsapub.org For instance, in the solventless thermal decomposition of nickel oleate (B1233923), a related long-chain carboxylate, increasing the temperature from 350 °C to 400 °C resulted in an increase in the average nanoparticle diameter from 5.1 nm to 6.6 nm. rsc.org

Precursor Concentration: The concentration of the this compound precursor directly impacts the number of nuclei formed and the subsequent growth process. mdpi.com Higher precursor concentrations can lead to the formation of more complex morphologies and larger particle sizes. mdpi.com For example, in the synthesis of chain-like nanostructured materials, increasing the Ni²⁺ concentration from 5 mM to 50 mM led to an increase in the diameter of the structures from 70 nm to 380 nm. mdpi.com

Solvent and Stabilizing Agents: The choice of solvent can affect ion diffusion, which in turn modifies the size and shape of the nanoparticles. mdpi.com Stabilizing agents, such as long-chain amines or acids, are crucial for preventing nanoparticle aggregation and controlling their morphology. rsc.orgmdpi.com These agents bind to the nanoparticle surface, and the nature of this binding can influence the relative growth rates of different crystal facets, leading to diverse shapes. numberanalytics.com

Table 1: Effect of Reaction Parameters on Nanoparticle Characteristics

| Parameter | Effect on Size | Effect on Morphology | Reference |

|---|---|---|---|

| Temperature | Higher temperature generally increases size. rsc.orgsapub.org | Can influence the crystal phase and shape (e.g., spherical vs. spiky). sapub.org | rsc.orgsapub.orgsapub.org |

| Precursor Concentration | Higher concentration can lead to larger particles. mdpi.com | Can promote the formation of complex structures like nanoflowers or nanowires. mdpi.com | mdpi.com |

| Solvent | Affects ion diffusion, thereby modifying size and shape. mdpi.com | Can influence the final morphology. | mdpi.com |

| Stabilizing/Capping Agents | Controls growth and prevents aggregation, influencing final size. mdpi.com | A key determinant of the final nanoparticle shape by selective facet binding. numberanalytics.com | numberanalytics.commdpi.com |

Electrodeposition Techniques for Surface Coatings Incorporating this compound

Electrodeposition is a versatile and cost-effective method for creating functional surface coatings. scielo.br By incorporating this compound, this technique can be used to produce superhydrophobic surfaces with enhanced corrosion resistance. The process typically involves the electrochemical formation of a composite film containing both nickel and nickel stearate.

Electrochemical Pathways in the Formation of Nickel Stearate Layers

The formation of nickel stearate layers via electrodeposition is a multi-step electrochemical process that occurs at the cathode. scielo.brscielo.br The process is typically carried out in an alcoholic solution containing a nickel salt, such as nickel chloride or nickel nitrate, and stearic acid. scielo.brmatchemmech.com

The key electrochemical reactions are as follows:

Reduction of Nickel Ions: Nickel ions (Ni²⁺) in the electrolyte are reduced at the cathode surface to form metallic nickel (Ni). scielo.brscielo.br

Oxidation of Stearic Acid: Concurrently, stearic acid can be oxidized, leading to the formation of stearate anions (CH₃(CH₂)₁₆COO⁻). scielo.brscielo.br

Formation of Nickel Stearate: The newly formed stearate anions then react with the nickel ions present in the solution to form this compound (Ni(CH₃(CH₂)₁₆COO)₂). scielo.bruqac.ca

Hydrogen Evolution: The reduction of hydrogen ions or water molecules can also occur at the cathode, leading to the evolution of hydrogen gas. scielo.brscielo.br

This sequence of reactions results in the deposition of a composite film on the cathode, which is composed of nickel and nickel stearate. uqac.caresearchgate.net The presence of low-surface-energy nickel stearate, combined with the micro- and nanostructured roughness of the electrodeposited nickel, imparts superhydrophobic properties to the coating. scielo.brscielo.br

Influences of Precursor Concentration and Medium on Coating Morphology

The morphology and properties of the electrodeposited nickel stearate coatings are significantly influenced by the concentration of precursors in the electrolyte and the nature of the deposition medium. matchemmech.commdpi.com

Precursor Concentration: The molar ratio of nickel ions to stearic acid is a critical parameter. uqac.caresearchgate.net Optimizing this ratio is essential for achieving the desired superhydrophobic properties. For instance, a study found that a molar ratio of Ni²⁺ to stearic acid of 0.4 produced a superhydrophobic surface with a water contact angle of 160°. uqac.caresearchgate.net The concentration of other additives in the bath, such as nanoparticles, can also alter the surface morphology by providing additional nucleation sites and inhibiting grain growth. mdpi.com

Medium and Additives: The electrodeposition is often carried out in an ethanolic medium. scielo.bruqac.ca The composition of the electrolyte bath, including the presence of additives like boric acid or sodium citrate, can affect the compactness and porous nature of the resulting nickel film. electrochemsci.org For example, the addition of ammonium (B1175870) sulfate (B86663) has been shown to promote the formation of porous nickel films, while boric acid leads to more compact films. electrochemsci.org The morphology of the coating is often described as "cauliflower-like," consisting of micro- and nano-scale particles, which creates a hierarchical structure essential for superhydrophobicity. uqac.caresearchgate.net

Table 2: Influence of Electrodeposition Parameters on Coating Properties

| Parameter | Influence on Morphology | Influence on Hydrophobicity | Reference |

|---|---|---|---|

| Ni²⁺/Stearic Acid Ratio | Affects the composition and structure of the deposited film. | A specific ratio (e.g., 0.4) can yield optimal superhydrophobicity. uqac.caresearchgate.net | uqac.caresearchgate.net |

| Electrolyte Additives (e.g., (NH₄)₂SO₄, H₃BO₃) | Can induce porous or compact film formation. electrochemsci.org | The resulting morphology directly impacts the water repellency. | electrochemsci.org |

| Nanoparticle Concentration in Bath | Can refine the grain structure and create finer cell-like structures. mdpi.com | Can alter the surface roughness and affect the contact angle. jcscp.org | mdpi.comjcscp.org |

| Type of Carboxylic Acid | The chain length of the acid affects the surface morphology (e.g., branch-like vs. worm-like). matchemmech.com | Longer chain acids generally result in higher hydrophobicity. matchemmech.com | matchemmech.com |

Formation and Behavior of this compound in Surfactant and Micellar Systems

The behavior of this compound and related nickel complexes within surfactant and micellar systems is a subject of significant interest, particularly concerning their self-assembly, solubilization, and partitioning characteristics. These systems provide unique microenvironments that influence the physicochemical properties and interactions of the nickel compounds.

The solubilization of nickel complexes in aqueous micellar media, such as those formed by the anionic surfactant sodium stearate, has been investigated using techniques like UV-Vis spectroscopy and electrical conductivity measurements. researchgate.netresearchgate.net These studies are crucial for understanding the interactions between the metal complex and the surfactant aggregates, which is vital for applications in various industrial and biological processes. researchgate.netnih.gov

The process of solubilization involves the partitioning of the solute (the nickel complex) between the bulk aqueous phase and the micellar phase. researchgate.net This interaction is governed by both electrostatic and hydrophobic forces. researchgate.netresearchgate.net Key parameters derived from these studies include the critical micelle concentration (CMC), partition coefficient (Kx), binding constant (Kb), and various thermodynamic parameters.

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. The presence of a nickel complex can influence the CMC of the surfactant solution. For instance, studies on nickel-imidazole and other nickel complexes in sodium stearate (SS) and cetyltrimethylammonium bromide (CTAB) solutions showed that the addition of the complex increased the CMC. researchgate.netmdpi.com This effect is often attributed to the structure-breaking nature of the complex in the aqueous medium. researchgate.netresearchgate.net In one study, the CMC of sodium stearate increased from 4.0 mM in its pure state to 4.69 mM in the presence of a specific Ni(II) complex. mdpi.com

The extent of solubilization is quantified by the partition coefficient (Kx or Kc) and the binding constant (Kb). researchgate.netnih.gov A higher partition coefficient indicates a greater tendency for the complex to move from the aqueous phase into the micellar core. nih.gov Thermodynamic parameters such as the standard free energy of micellization (ΔG°m), partitioning (ΔGp), and binding (ΔGb) provide insight into the spontaneity and stability of these processes. researchgate.netnih.gov Consistently negative values for these free energies indicate that the solubilization and binding of the nickel complexes within the micelles are spontaneous and thermodynamically favorable processes. nih.govmdpi.com

The following interactive table summarizes key solubilization and thermodynamic data for a Ni(II) complex in different surfactant systems.

| Surfactant | CMC (mM) | Partition Coefficient (Kx) x 10³ (dm³/mol) | Free Energy of Partitioning (ΔGp) (kJ/mol) | Free Energy of Micellization (ΔG°m) (kJ/mol) |

|---|---|---|---|---|

| Sodium Stearate (SS) | 4.69 | 1.76 | -28.46 | -29.83 |

| Cetyltrimethylammonium Bromide (CTAB) | 1.09 | 22.8 | -34.81 | -33.01 |

The data reveal that the solubilization behavior is highly dependent on the nature of the surfactant. For example, the partition coefficient for the Ni(II) complex is significantly higher in CTAB micelles compared to SS micelles, indicating greater solubilization in the cationic surfactant system. nih.gov

This compound is capable of forming highly organized, two-dimensional structures known as Langmuir monolayers at an air-water interface. ntmdt-si.comworldscientific.com This self-assembly is driven by the amphiphilic nature of the stearate ligand, which possesses a hydrophilic carboxylic head group and a long hydrophobic hydrocarbon tail. academie-sciences.fr These monolayers can be subsequently transferred onto solid substrates to create Langmuir-Blodgett (LB) films, which are ordered multilayers with controllable thickness at the molecular level. aip.orgresearchgate.net

The formation process typically involves spreading a solution of stearic acid in a volatile solvent (like chloroform) onto an aqueous subphase containing nickel ions (e.g., from nickel acetate (B1210297) or nickel dichloride). worldscientific.comaip.org At the air-water interface, the stearic acid molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails in the air. The nickel ions in the subphase interact with the deprotonated stearic acid headgroups, forming a nickel stearate monolayer. worldscientific.comutwente.nl

The properties of the resulting Langmuir monolayer are highly dependent on experimental conditions such as the subphase pH, nickel ion concentration, and surface pressure. worldscientific.comresearchgate.net These parameters can be optimized by analyzing pressure-area (Π-A) isotherms, which plot the surface pressure as a function of the area per molecule. aip.orgresearchgate.net Research has shown that increasing the subphase pH during monolayer formation leads to higher compaction and elasticity of the solid-phase film. researchgate.net For instance, uniform and continuous nickel oxide (NiO) thin films, derived from the calcination of nickel stearate LB films, were best synthesized from monolayers prepared at a pH of 7.9. researchgate.net

The successful formation of nickel stearate and its transfer onto substrates are often verified using characterization techniques like Fourier-transform infrared spectroscopy (FTIR) and atomic force microscopy (AFM). ntmdt-si.comworldscientific.com FTIR can confirm the interaction between the nickel ions and the stearic acid, while AFM reveals the surface morphology and uniformity of the deposited films. worldscientific.com The transfer of these monolayers onto a solid support is typically a Y-type deposition, with a transfer ratio close to unity indicating high-quality film formation. academie-sciences.fr

The following table summarizes the influence of subphase pH on the properties of Nickel Stearate Langmuir monolayers.

| Subphase pH | Phase | Elasticity (mN/m) | Resulting Film Quality (after calcination) |

|---|---|---|---|

| 5.8 | Liquid | 34.4 | Non-continuous |

| Solid | 125.7 | ||

| 6.5 | Liquid | 40.1 | Non-continuous |

| Solid | 132.5 | ||

| 7.9 | Liquid | 49.8 | Continuous and Uniform |

| Solid | 150.2 |

Solubilization and Partitioning Studies of Nickel Complexes in Micellar Media

Precipitation and Crystallization Mechanisms

The synthesis of this compound is commonly achieved through a precipitation reaction, specifically an exchange reaction between a soluble nickel salt and a stearate salt. wikipedia.org A typical method involves reacting aqueous solutions of nickel(II) chloride (NiCl₂) and sodium stearate (NaC₁₇H₃₅COO). wikipedia.org This results in the precipitation of the water-insoluble this compound, which can then be collected by filtration. wikipedia.org

The formation of crystals from a solution is known as crystallization, a process that involves two primary mechanisms: nucleation and crystal growth. ntnu.no Nucleation is the initial formation of stable crystalline nuclei within a supersaturated solution, which is a prerequisite for crystal formation. ntnu.nomdpi.com Once nuclei are formed, they grow into larger crystals. The rate of crystallization can be influenced by factors such as the degree of supersaturation, temperature, and the properties of the solvent or matrix. rsc.orgkinampark.com

For metal soaps like nickel stearate, the crystallization process can be slow, sometimes leading to kinetically trapped, semi-crystalline states. rsc.org Studies on other metal stearates, such as zinc stearate, have shown that the crystallization kinetics can be very slow in a polymer matrix. aip.org The crystallization process is often indicated by an endothermic peak in differential scanning calorimetry (DSC) analysis, which corresponds to the energy required for the structural change. baerlocher.com The presence of water of crystallization is also a factor; for example, calcium stearate shows a weight loss around 100 °C corresponding to the loss of one mole of water, which is associated with a change in its crystalline structure. baerlocher.com

The crystallization of metal soaps can be affected by the surrounding medium. For example, the rate of metal soap crystallization has been observed to decrease as the polymerization of a linseed oil matrix increases. rsc.orgrsc.org This indicates that the viscosity and molecular structure of the medium play a critical role in the mobility of the soap molecules and their ability to arrange into an ordered crystal lattice. rsc.org

Mechanistic Investigations of Chemical Transformations Involving Nickel Ii Stearate

Reactivity and Interactions within Polymeric Systems

Nickel(II) stearate (B1226849), when used in combination with other polymer additives, can lead to either synergistic (enhanced) or antagonistic (reduced) effects on the polymer's stability. mdpi.com For example, in polypropylene (B1209903), Nickel(II) stearate has been observed to have a synergistic stabilizing effect on the nickel chelate Irganox 1425 in the unprocessed polymer, but an antagonistic effect after processing. mdpi.com

These interactions are highly dependent on the specific additives present, their concentration ratios, and environmental conditions such as temperature. mdpi.comcnrs.fr For instance, the interaction between nickel complexes and hindered amine light stabilizers (HALS) in polypropylene can be synergistic or antagonistic depending on the concentration and temperature, which affects the mobility and competitive reactivity of the additives for hydroperoxides. cnrs.fr Similarly, antagonism has been reported between other metal stearates, like calcium stearate, and certain UV absorbers. rangdaneh.ir

A key mechanism proposed to explain the complex synergistic and antagonistic interactions of metal stearates in polymers is metal atom exchange. mdpi.com This process involves the exchange of metal ions between the stearate and other metal-containing additives within the polymer matrix. mdpi.commmu.ac.uk

Synergistic and Antagonistic Interactions with Polymer Additives

Precursor Transformations in Nanomaterial Synthesis

This compound serves as a versatile precursor in the synthesis of various nickel-containing nanomaterials. Its long alkyl chains provide solubility in organic solvents and act as capping agents, influencing the growth and morphology of the resulting nanocrystals. This section explores the mechanistic pathways of two key transformations: the conversion of this compound into specific nickel sulfide (B99878) nanocrystal phases and its oxidation to form nickel oxide ultra-thin films.

Conversion to Specific Nickel Sulfide Nanocrystal Phases (e.g., Ni3S4, α-NiS, β-NiS) and Morphologies

The synthesis of nickel sulfide nanocrystals from this compound is a complex process where the final phase and morphology are dictated by a combination of reaction parameters. These parameters include the choice of sulfur source, the ratio of nickel to sulfur precursors, reaction temperature, and the presence of capping agents or solvents.

The reaction of this compound with various sulfur sources, such as substituted thioureas, can lead to the formation of different nickel sulfide phases. For instance, the use of N,N'-disubstituted thioureas as the sulfur precursor allows for synthetic control over the resulting nanocrystal phase and composition by adjusting the reactivity of the thiourea (B124793), reaction temperature, and precursor ratio. rsc.org Sulfur-rich phases like Ni3S4, α-NiS, and β-NiS can be synthesized in the absence of 1-dodecanethiol (B93513) when a more reactive thiourea, such as N,N'-diphenyl thiourea, is used. rsc.org

The stoichiometric ratio of nickel to sulfur is a critical factor in determining the resulting nickel sulfide phase. Low sulfur-to-nickel (S:Ni) precursor ratios at low temperatures tend to favor the formation of polydymite (Ni3S4). For example, a S:Ni ratio of 1.5 at 180°C can yield phase-pure Ni3S4 nanocrystals. rsc.org As the S:Ni ratio and temperature are increased, the reaction products shift towards more sulfur-rich or different polymorphic phases.

Temperature plays a crucial role in the phase determination of nickel sulfide nanocrystals. At a fixed S:Ni ratio of 4.0, reactions at 180°C and 200°C can produce a mixture of cubic Ni3S4 and hexagonal α-NiS phases. rsc.org Increasing the temperature further to 220°C with the same S:Ni ratio leads to the formation of the millerite β-NiS phase as the major product. rsc.org The thermodynamically favored β-NiS phase can be obtained more completely by further increasing both the reaction temperature and the S:Ni precursor ratio. rsc.org

The morphology of the resulting nickel sulfide nanocrystals is also influenced by the synthetic conditions. By carefully controlling these conditions, it is possible to obtain well-defined shapes such as nanoprisms and nanopyramids for the Ni3S4 phase. rsc.orgnih.gov The use of different nickel precursors, in conjunction with 1-dodecanethiol and a mixture of oleylamine (B85491) and oleic acid, allows for the tuning of Ni3S4 nanocrystal shapes from triangular nanoprisms to tetrahedra (nanopyramids). nih.gov Solventless thermolytic decomposition of nickel thiolate precursors in the presence of octanoate (B1194180) has been shown to produce rhombohedral NiS (millerite) nanorods and triangular nanoprisms. researchgate.net

Table 1: Synthesis of Nickel Sulfide Nanocrystal Phases from Nickel Precursors

| Nickel Precursor | Sulfur Source | S:Ni Ratio | Temperature (°C) | Resulting Phase(s) | Morphology | Reference |

|---|---|---|---|---|---|---|

| NiI2 | N,N'-diphenyl thiourea | 1.5 | 180 | Ni3S4 | Nanocrystals | rsc.org |

| NiI2 | N,N'-diphenyl thiourea | 4.0 | 180 | Ni3S4 and α-NiS | Nanocrystals | rsc.org |

| NiI2 | N,N'-diphenyl thiourea | 4.0 | 200 | Ni3S4 and α-NiS | Nanocrystals | rsc.org |

| NiI2 | N,N'-diphenyl thiourea | 4.0 | 220 | β-NiS (major), α-NiS (minor) | Nanocrystals | rsc.org |

| NiI2 | N,N'-diphenyl thiourea | 8.0 | 220 | β-NiS (major), α-NiS (minor) | Nanocrystals | rsc.org |

| Nickel stearate | n-dodecanethiol | - | 200 | Ni3S4 | Nanosheet frames | uq.edu.au |

| Nickel thiolate | - | - | - | Rhombohedral NiS (millerite) | Nanorods and triangular nanoprisms | researchgate.net |

| NiCl2 or Ni(acac)2 | 1-dodecanethiol | - | - | Ni3S4 | Nanoprisms or Nanopyramids | nih.gov |

Oxidation Pathways to Nickel Oxide Ultra-Thin Films from Langmuir-Blodgett Layers

The Langmuir-Blodgett (LB) technique offers a precise method for fabricating ultra-thin films of nickel oxide (NiO) by utilizing this compound as a precursor. aip.org This method involves the formation of a nickel stearate monolayer at the air-water interface, followed by its transfer onto a solid substrate to create a Langmuir-Blodgett film. Subsequent oxidation of this organic precursor film leads to the formation of a uniform nickel oxide layer.

The process begins with spreading a solution of stearic acid in a volatile solvent, like chloroform, onto an aqueous subphase containing nickel ions (e.g., from nickel acetate (B1210297) or nickel sulfate). aip.orgresearchgate.net The stearic acid molecules organize at the interface, and upon compression, they form a condensed monolayer. The nickel ions in the subphase interact with the carboxylate head groups of the stearic acid, forming a nickel stearate monolayer. The properties of this monolayer, such as its compaction and elasticity, are influenced by the subphase pH. researchgate.net An increase in pH generally leads to higher compaction and elasticity. researchgate.net

Once the monolayer is formed, it is transferred layer by layer onto a substrate (such as glass, silicon, or gold-coated silicon) to build up a multilayered nickel stearate LB film. aip.org The quality of the deposited film is monitored by the transfer ratio. aip.org

The final step is the conversion of the nickel stearate LB film into a nickel oxide film. This is typically achieved through thermal decomposition and oxidation. aip.org The organic components of the film are removed by heating in air, a process that can be preceded by photodesorption (UV exposure). aip.org For instance, a 20-layer LB film might be exposed to UV light for about 12 hours, followed by annealing at temperatures ranging from 100°C to 350°C. aip.org A stepped heating protocol can also be employed to facilitate the decomposition and oxidation.

The characteristics of the resulting nickel oxide film, such as its uniformity, continuity, and grain size, are highly dependent on the initial conditions of the Langmuir monolayer formation, particularly the subphase pH. researchgate.net For example, NiO thin films synthesized from 15 layers of nickel stearate at a pH of 7.9 have been found to be continuous and uniform, whereas different pH values can result in non-continuous films. researchgate.net The final phase of the nickel oxide can also be influenced by the processing conditions. For instance, the deposition of 200 layers of dense nickel stearate Langmuir layers followed by a stepped heating protocol has been shown to produce the Ni2O3 phase, with higher temperatures leading to denser films and larger grain sizes.

Table 2: Formation of Nickel Oxide Films from Nickel Stearate Langmuir-Blodgett Layers

| Number of Layers | Substrate | Oxidation Method | Annealing Temperature (°C) | Resulting Film | Key Findings | Reference |

|---|---|---|---|---|---|---|

| 20 | Glass, Si, ITO glass, Au-coated Si | Photodesorption (UV exposure) and Thermodesorption | 100 and 350 | Uniform, homogeneous NiO | Removal of organic components to form NiO. | aip.org |

| 15 | Glass | Oxidation | - | Continuous, uniform NiOx | Sub-phase pH of 7.9 is optimal for uniform films. | researchgate.net |

| 200 | - | Stepped heating protocol | Higher temperature | Denser Ni2O3 with larger grain size | Ni2O3 phase is enhanced at higher temperatures. |

Catalytic Activity and Reaction Mechanisms of Nickel Ii Stearate Systems

Polymerization Catalysis

Catalyst systems based on nickel(II) stearate (B1226849) are effective in the polymerization of dienes, particularly butadiene, to produce synthetic rubbers with specific microstructures.

Kinetic Studies of Butadiene Polymerization Initiated by Nickel(II) Stearate-Based Catalyst Systems

The polymerization of butadiene using a catalyst system composed of this compound and diethyl aluminum chloride (Et2AlCl) in toluene (B28343) has been the subject of detailed kinetic analysis. capes.gov.brcapes.gov.br Research conducted in batch reactors reveals that the rate of polymerization is first-order with respect to the monomer concentration. capes.gov.br A proposed kinetic mechanism for this system suggests expressions for conversion, degree of polymerization, and cis content can be derived and used to estimate rate constants from experimental data. capes.gov.brresearchgate.net

The initiation reaction's sensitivity to temperature is a key characteristic. At 0°C, an induction period is observable, whereas at room temperature, the initiation is considered almost instantaneous. tandfonline.com The presence of water has a notable effect on the catalytic activity. Water can enhance the reactivity of the catalyst; however, at concentrations exceeding 10 mmol/L, termination reactions become more prominent. tandfonline.com The maximum conversion rates are typically achieved when the water concentration is within the range of 6 to 15 mmol/L. tandfonline.com

Influence on Stereoregularity and Polymer Microstructure

The this compound-based catalyst system exerts significant control over the stereoregularity and microstructure of the polybutadiene (B167195) produced. The combination of the nickel catalyst with a co-catalyst like an alkyl-aluminum compound is a major factor influencing the resulting polymer's microstructure. researchgate.net These systems are known to produce polybutadienes with a high content of 1,4-cis units, a desirable characteristic for tire manufacturing due to its excellent elasticity and wear resistance. researchgate.net

The cis-1,4 content of the polymer has been found to be a function of the extent of polymerization. capes.gov.br Furthermore, studies have shown an interrelation between the molecular mass and the microstructure of the polybutadiene. researchgate.net For instance, in some nickel-containing systems, a decrease in molecular mass is accompanied by a lower content of cis-1,4 units. researchgate.net The nature of the ligands attached to the nickel center is as crucial as the metal itself in determining catalyst activity and stereoselectivity. researchgate.net

The molecular weight of the polymer generally increases with both conversion and the water content in the reaction medium. capes.gov.br This control over molecular weight and microstructure is critical for tailoring the final properties of the synthetic rubber for specific applications.

Hydrodeoxygenation (HDO) Reactions for Biofuel Production

Nickel-based catalysts are extensively studied for the upgrading of bio-oils and fatty acids into "green diesel," a renewable biofuel. These catalysts are effective in removing oxygen from fatty acids like stearic acid through hydrodeoxygenation (HDO) and related pathways.

Catalytic Performance in the Conversion of Fatty Acids (e.g., Stearic Acid) to Hydrocarbons

Nickel catalysts supported on various materials show high activity in the deoxygenation of stearic acid to produce diesel-range hydrocarbons, primarily heptadecane (B57597) (C17) and octadecane (B175841) (C18). rsc.orgresearchgate.net The deoxygenation process can proceed via three main pathways: hydrodeoxygenation (HDO), decarboxylation (DCO2), and decarbonylation (DCO). ccspublishing.org.cnrsc.org

The HDO pathway removes oxygen as water (H2O) and produces a hydrocarbon with the same number of carbon atoms as the original fatty acid (C18). ccspublishing.org.cn In contrast, the DCO2 and DCO pathways (often grouped as deCOx) remove oxygen as carbon dioxide (CO2) or carbon monoxide (CO), respectively, resulting in a hydrocarbon with one less carbon atom (C17). rsc.orgccspublishing.org.cn Nickel-based catalysts typically favor the deCOx routes. ccspublishing.org.cnrsc.orgresearchgate.net For example, a study using a Ni/γ-Al2O3 catalyst for palm oil hydrodeoxygenation showed a preference for the decarboxylation/decarbonylation pathway. rsc.org

The conversion of stearic acid over a 10 wt% Ni/ZrO2 catalyst demonstrated the impact of reaction temperature, with higher temperatures generally leading to increased yields of n-heptadecane. d-nb.info The hydrogenation of the fatty acid to an aldehyde is often considered the rate-determining step in this process. d-nb.info

| Catalyst System | Feedstock | Main Products | Key Findings | Reference |

| Ni/γ-Al2O3 | Stearic Acid | n-Heptadecane | Favors DCO2/DCO pathways over HDO. | rsc.orgresearchgate.net |

| Ni/ZrO2 | Stearic Acid | n-Heptadecane | Synergistic catalysis between Ni and ZrO2; hydrogenation of the acid is the rate-determining step. | d-nb.info |

| NiMo/Al2O3 | Stearic Acid | C17 and C18 Alkanes | Reaction follows a decarbonylation route over Ni sites and an HDO route over NiMo alloy species. | acs.org |

| Ni/C (from tire rubber) | Oleic Acid | n-Heptadecane | Demonstrates strong selectivity towards decarboxylation and decarbonylation reactions. | mdpi.com |

Exploration of Decarboxylation (DCO2) and Decarbonylation (DCO) Reaction Pathways

The dominant reaction pathways when using nickel catalysts for fatty acid deoxygenation are decarboxylation (DCO2) and decarbonylation (DCO). rsc.orgresearchgate.net These routes are often favored because they require less hydrogen compared to the HDO pathway, which can be more cost-effective. ccspublishing.org.cnosti.gov

A proposed mechanism for the decarbonylation of fatty acids over nickel catalysts involves several steps. d-nb.infoosti.gov First, the fatty acid (e.g., stearic acid) is hydrogenated to form an aldehyde intermediate (octadecanal). This aldehyde then undergoes decarbonylation on the nickel nanoparticles to produce the final alkane (n-heptadecane) and carbon monoxide. acs.orgosti.gov The formation of an alcohol (octadecanol) can also occur, which is in equilibrium with the aldehyde. acs.org This alcohol can then be deoxygenated through dehydration followed by hydrogenation (HDO pathway) or dehydrogenation back to the aldehyde for decarbonylation. acs.org Over monometallic nickel catalysts, the decarbonylation pathway from the aldehyde intermediate is typically dominant. acs.org

The high ratio of C17 to C18 alkanes observed in the product stream when using Ni/γ-Al2O3 catalysts confirms that DCO2 and DCO are the main reaction routes. rsc.orgresearchgate.net

Role of Promoters (e.g., Sn, Fe, Cu) and Support Materials (e.g., Al2O3, activated carbon) in Catalytic Activity and Stability

The performance of nickel catalysts in HDO reactions is significantly influenced by the choice of promoters and support materials.

Promoters:

Tin (Sn): The addition of Sn as a promoter to Ni/γ-Al2O3 catalysts has been shown to enhance catalyst stability and reusability. rsc.orgresearchgate.net Sn can weaken the interaction between carbon and the catalyst surface, which helps to prevent the segregation of coke on the nickel surface. This retardation of coke formation extends the catalyst's lifetime. rsc.orgresearchgate.net

Molybdenum (Mo): The addition of Mo to nickel catalysts can create bifunctional sites. Over NiMo alloys, the HDO pathway becomes more prominent, producing C18 alkanes, while the decarbonylation route persists on the remaining nickel sites. acs.org This allows for tuning the selectivity between C17 and C18 products.

Support Materials:

In-Situ Catalysis in Heavy Oil Upgrading Processes

This compound serves as an oil-soluble catalyst precursor for the in-situ upgrading of heavy oil, particularly in thermal recovery processes like steam injection. pulsus.comresearchgate.netresearchgate.net Its solubility in oil allows for efficient distribution throughout the reservoir. researchgate.net During processes such as aquathermolysis, which operates at lower temperatures (250–350 °C) compared to other upgrading techniques, this compound demonstrates significant catalytic activity. mdpi.comacs.org

In a study on the upgrading of Ashal'cha heavy oil, the use of this compound as a catalyst at 300°C for 24 hours resulted in a viscosity reduction of 50%. pulsus.compulsus.com When combined with a hydrogen-donor solvent like decalin, the viscosity reduction was even more pronounced, reaching 69±1%. pulsus.compulsus.com This catalytic upgrading also leads to a significant decrease in the resin and asphaltene content of the heavy oil. mdpi.com For instance, resin content was observed to decrease from 26.30% to 16.55%, and asphaltene content from 8.26% to 1.49%. mdpi.com

Mechanisms of Catalytic Effects on Hydrocarbon Conversion

The catalytic activity of this compound in heavy oil upgrading stems from its ability to facilitate several key chemical transformations. One of the primary mechanisms is the promotion of cracking reactions, breaking down large, high-molecular-weight hydrocarbon molecules, such as those found in resins and asphaltenes, into smaller, lower-boiling point hydrocarbons. researchgate.net This process increases the content of lighter fractions in the crude oil. mdpi.com

Simultaneously, the catalyst promotes hydrogenation reactions. pulsus.commdpi.com In the presence of a hydrogen source, which can be a donor solvent like decalin or hydrogen generated in-situ, the nickel catalyst facilitates the addition of hydrogen to unsaturated bonds and the stabilization of cracked molecules. pulsus.comacs.org This prevents the recombination of fragments into heavier molecules and leads to an increase in the hydrogen-to-carbon (H/C) ratio of the oil, a key indicator of improved quality. mdpi.com Studies have shown an increase in the H/C ratio from 1.63 to 2.0 with a nickel-based catalyst. mdpi.com

Furthermore, this compound and its derivatives exhibit activity in hydrodesulfurization and hydrodenitrogenation, processes that remove sulfur and nitrogen heteroatoms from the hydrocarbon molecules. acs.org The cleavage of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds is intensified, contributing to a cleaner, more valuable crude oil. mdpi.comacs.org

The table below summarizes the effect of a this compound catalyst on the properties of heavy oil.

| Property | Before Upgrading | After Catalytic Upgrading | Percentage Change |

| Viscosity | 2034 mPa·s | 1031 mPa·s | -49.3% |

| Resin Content | 26.30% | 16.55% | -37.1% |

| Asphaltene Content | 8.26% | 1.49% | -81.9% |

| Saturates Content | 29.4% | 41.1% | +39.8% |

| H/C Atomic Ratio | 1.52 | 1.99 | +30.9% |

| Sulfur Content | 5.5 wt.% | 4.5 wt.% | -18.2% |

Note: Data compiled from multiple studies and may not represent a single experiment. mdpi.comacs.org

Formation and Activity of In-Situ Generated Transition Metal Nanoparticles

A crucial aspect of the catalytic mechanism of this compound is its in-situ transformation into catalytically active nanoparticles under reservoir conditions. researchgate.netrscf.ru During thermal treatment, such as steam injection or aquathermolysis, the this compound precursor decomposes. researchgate.netresearchgate.net This decomposition leads to the formation of various nickel-based nanoparticles, including nickel oxides (NiO) and nickel sulfides (such as Ni₃S₂ and Ni₉S₈). acs.orgresearchgate.net

The formation of these nanoparticles is a key step, as they are the true catalytic species. researchgate.netresearchgate.net Being of a smaller particle size, these in-situ generated catalysts are more efficient than their bulk counterparts. researchgate.net The specific phases formed depend on the reaction environment, particularly the presence of sulfur compounds in the heavy oil, which leads to the sulfidation of the initially formed nickel oxides. acs.orgacs.org

These nanoparticles exhibit high catalytic activity for the key upgrading reactions:

Cracking: The nanoparticles provide active sites for the thermal cracking of heavy hydrocarbon chains.

Hydrogenation: They catalyze the hydrogenation of unsaturated products, preventing coke formation and improving oil quality. researchgate.net

Heteroatom Removal: Nickel sulfide (B99878) nanoparticles are particularly effective in hydrodesulfurization reactions. researchgate.net

Research indicates that these in-situ formed nickel sulfide phases, such as Ni₃S₂, play a significant role in the catalytic upgrading process. acs.orgresearchgate.net The transformation of the oil-soluble precursor into these solid nanoparticles ensures that the catalyst remains dispersed within the oil phase where the reactions occur. researchgate.net

Studies on Catalyst Regeneration and Deactivation Mechanisms

The long-term performance of catalysts in heavy oil upgrading is limited by deactivation. The primary causes of deactivation for catalysts used in this process are coke formation and the deposition of metals and other heteroatoms. chalmers.se Coke, a carbonaceous deposit, can form on the catalyst surface, blocking active sites and pores, which leads to a reduction in catalytic activity. chalmers.seijcce.ac.ir

In the context of in-situ upgrading, where the catalyst is dispersed within the reservoir, traditional regeneration methods are not feasible. However, understanding the deactivation mechanisms is crucial for developing more robust catalysts. For catalysts used in fixed-bed hydroprocessing reactors, regeneration is a more common practice. chalmers.se

Studies on hydrocracking catalysts, which share similarities with upgrading catalysts, show that regeneration can be achieved through methods like combustion to burn off coke deposits. chalmers.se However, this process can lead to sintering, where the catalyst particles agglomerate, resulting in a loss of surface area and reduced activity. ijcce.ac.ir

For oil-soluble catalysts like this compound that transform into nanoparticles, deactivation also involves the poisoning of active sites by impurities present in the heavy oil. acs.org Sulfur compounds, while contributing to the formation of active nickel sulfide phases, can also lead to the formation of less active or inactive species over time. ijcce.ac.ir Furthermore, the deposition of metals like vanadium, which are naturally present in heavy oil, can poison the catalyst. ijcce.ac.ir

Regeneration of oil-soluble metal catalysts can sometimes be achieved through chemical precipitation. By altering the polarity of the solvent or the temperature, the catalyst can be precipitated, separated, and then redissolved in fresh oil for reuse. acs.org Another approach involves a NaOH wash to transfer deactivated metal species to an aqueous phase, allowing for the removal of sulfur impurities before the metal complex is resolubilized. acs.org

Surface Science and Materials Engineering Applications of Nickel Ii Stearate

Development of Superhydrophobic Coatings

The creation of surfaces that exhibit extreme water repellency, known as superhydrophobicity, is a significant area of research in materials science. This property, inspired by the lotus (B1177795) leaf, is characterized by a water contact angle greater than 150° and a low sliding angle, leading to self-cleaning and anti-icing capabilities. imim.plnumberanalytics.com Nickel(II) stearate (B1226849) plays a crucial role in the development of such surfaces, particularly through electrodeposition techniques.

Engineering Micro- and Nanometric Roughness through Electrodeposition Processes

A key requirement for achieving superhydrophobicity is the creation of a hierarchical surface structure with both micro- and nanoscale roughness. numberanalytics.commdpi.com Electrodeposition is a versatile and cost-effective method to fabricate these intricate topographies on metallic substrates. researchgate.net In this process, a metallic coating, such as nickel, is deposited onto a conductive substrate from an electrolyte solution under an applied voltage or current. researchgate.net

By controlling the electrodeposition parameters—such as current density, deposition time, and the composition of the electrolyte bath—it is possible to engineer specific surface morphologies. mdpi.com For instance, the electrodeposition of nickel in the presence of stearic acid can result in cauliflower-like structures. mdpi.comnih.gov These structures are composed of micro- and nano-sized particles, creating the dual-scale roughness necessary to trap air pockets, which is a fundamental aspect of the superhydrophobic state. numberanalytics.commdpi.com The process involves the electrochemical reduction of nickel ions and their co-deposition with stearate molecules, leading to the in-situ formation of a nanostructured composite coating. mdpi.com

Role of Nickel Stearate Formation in Surface Energy Reduction and Water Repellency

While surface roughness is essential, it must be combined with a low surface energy material to achieve superhydrophobicity. numberanalytics.comscispace.com This is where Nickel(II) stearate becomes critical. Stearic acid, a long-chain fatty acid, acts as a Surface Energy Reducing Agent (SERA). imim.plnumberanalytics.com During the electrodeposition process, stearic acid reacts with the nickel ions in the electrolyte to form this compound. mdpi.com This compound, with its long, nonpolar hydrocarbon chains, imparts a hydrophobic character to the surface. imim.plnumberanalytics.com

The synergistic effect of the micro- and nanometric roughness and the low surface energy of the this compound film is what ultimately produces a superhydrophobic surface. imim.plnumberanalytics.com The rough texture creates air pockets beneath a water droplet, minimizing the contact area between the liquid and the solid surface. numberanalytics.com The inherent water-repellent nature of the this compound prevents the droplet from wetting the surface, leading to very high contact angles and causing the droplet to easily roll off, carrying contaminants with it. imim.plnumberanalytics.com

Wettability Properties of Nickel Stearate Based Coatings

| Coating Condition | Contact Angle (°) | Sliding Angle (°) | Classification |

|---|---|---|---|

| Aluminum Substrate (untreated) | 15.4 ± 0.1 | > 10 | Hydrophilic imim.pl |

| Al/Ni-SA (Nickel-Stearic Acid) | 153.3 ± 3.9 | < 1 ± 1 | Superhydrophobic imim.pl |

| Al/Ni-SA-MWCNT (Nickel-Stearic Acid with Carbon Nanotubes) | 154.3 ± 3.0 | < 1 ± 1 | Superhydrophobic imim.pl |

| Nickel Stearate/Nickel Hydroxide on Aluminum | 160 ± 1 | 2.1 ± 1 | Superhydrophobic nih.gov |

Mechanisms of Enhanced Properties: Anti-Icing and Corrosion Resistance

The unique surface architecture and chemistry of this compound-based superhydrophobic coatings lead to significant enhancements in anti-icing and corrosion resistance.

Anti-Icing: The trapped air layer within the micro- and nanostructures of the surface acts as a thermal barrier, delaying the freezing of water droplets. imim.pl Studies have shown that superhydrophobic surfaces created with this compound can significantly prolong the time it takes for water to freeze compared to untreated surfaces. imim.plmdpi.com For example, at -22°C, a this compound coating on an aluminum alloy demonstrated a freezing time of 480 seconds, which was extended to 720 seconds with the inclusion of carbon nanotubes. mdpi.com The low adhesion of ice to the superhydrophobic surface also facilitates its easy removal.

Corrosion Resistance: Corrosion is a major issue for many metals, and superhydrophobic coatings provide an effective barrier against corrosive agents. sciopen.com The entrapped air layer prevents the corrosive electrolyte (like saltwater) from making direct contact with the metal substrate. mdpi.comsciopen.com Furthermore, the low surface energy of the this compound film repels water and moisture. nih.govscispace.com Electrochemical tests, such as polarization curve analysis, have demonstrated that superhydrophobic nickel stearate coatings can increase the corrosion resistance of an aluminum alloy substrate by over 280 times. mdpi.commdpi.com The corrosion current (i_corr), an indicator of the corrosion rate, has been shown to be significantly lower for coated surfaces compared to uncoated ones. imim.plmdpi.com

Corrosion Resistance and Anti-Icing Performance

| Coating Condition | Corrosion Current (i_corr) (A/cm²) | Freezing Time at -22°C (s) |

|---|---|---|

| Al/Ni-SA | ~1 x 10⁻⁸ | 480 mdpi.com |

| Al/Ni-SA-MWCNT | 1.7713 x 10⁻¹⁰ mdpi.com | 720 mdpi.com |

Synergy with Carbon Nanotubes in Composite Coating Design

The properties of this compound superhydrophobic coatings can be further enhanced by incorporating nanomaterials like multi-walled carbon nanotubes (MWCNTs). imim.plmdpi.com Carbon nanotubes possess exceptional mechanical strength, high electrical conductivity, and a large aspect ratio, making them ideal reinforcement materials for composite coatings. imim.placs.orgresearchgate.net

In the context of electrodeposition, MWCNTs can act as nucleation facilitators for nickel. imim.plmdpi.com Their high conductivity and thin shape promote the deposition of nickel and, consequently, the formation of this compound on their surfaces. imim.plmdpi.com This results in a more compact and rougher coating structure. imim.pl The inclusion of MWCNTs has been shown to improve several key properties:

Wettability: Composite coatings with MWCNTs can exhibit slightly higher contact angles and maintain low sliding angles. imim.pl

Corrosion Resistance: The presence of MWCNTs can lead to a significant improvement in corrosion resistance, with the corrosion current being orders of magnitude lower than for coatings without nanotubes. imim.plmdpi.com This is attributed to the enhanced barrier properties and the potentiation of this compound formation. mdpi.com

Anti-Icing Performance: The more complex and robust surface structure created with MWCNTs can trap air more effectively, leading to longer freezing delay times. imim.plmdpi.com

Lubrication Science and Tribological Properties

This compound also finds applications in the field of lubrication, where it can function as an additive to reduce friction and wear between moving surfaces.

Mechanisms of Friction Reduction and Anti-Wear Performance as Lubricant Additives

When used as a lubricant additive, this compound, as a type of metal soap, operates under boundary lubrication conditions where the lubricant film is too thin to completely separate the interacting surfaces. Its effectiveness stems from its ability to form a protective film on the metal surfaces.

The primary mechanisms are believed to involve:

Adsorption and Boundary Film Formation: As an organic friction modifier, the stearate part of the molecule, being a long-chain fatty acid derivative, has a polar end that can adsorb onto the metal surfaces. numberanalytics.comempoweringpumps.com This forms an ordered, thin film that acts as a boundary lubricant, preventing direct metal-to-metal contact and allowing surfaces to slide over each other with lower friction and reduced wear. empoweringpumps.com

Chemical Reaction and Tribofilm Formation: Under the high pressure and temperature generated at the contact points (asperities), the this compound can react with the metal surface. This tribochemical reaction forms a resilient, soap-like film that is more durable than a purely physically adsorbed layer. empoweringpumps.com This film can shear easily, reducing friction, and can be worn away sacrificially, protecting the underlying metal from wear. empoweringpumps.com

Mending and Polishing Effect: In some cases, metal-containing additives can deposit on the sliding surfaces, effectively "mending" or smoothing out microscopic roughness. This polishing action reduces the severity of asperity interactions and can lower the coefficient of friction. mdpi.com While more commonly associated with nanoparticles, the decomposition products of metal soaps at high-pressure contacts could contribute to a similar effect.

Research on related materials like nickel nanoparticles has shown significant reductions in friction and wear when added to lubricants, with mechanisms including the formation of protective films composed of nickel oxides and other compounds. mdpi.comnih.gov The principle for this compound is analogous, where the organometallic compound itself forms the crucial protective layer at the tribological interface.

Formation and Characteristics of Protective Films at Contact Interfaces

This compound plays a significant role in forming protective films at the contact interfaces of materials, particularly in lubrication and corrosion protection applications. The formation of these films is a result of the chemical interaction between the nickel stearate and the material surface.

The primary mechanism involves the adsorption of the stearate molecules onto the metal surface. Due to the high surface energy of metallic components, nickel stearate, when present in a lubricant, can be adsorbed onto the rubbing surfaces, creating a physical adsorption film. mdpi.com This film acts as a boundary layer, preventing direct metal-to-metal contact and reducing wear. In some cases, particularly under the high temperatures generated by friction, the nickel component can react with the surface to form a more robust chemical-reaction film with anti-wear characteristics. mdpi.com Research on other metallic stearates, such as copper stearate, has shown that these soap films can be several molecular layers thick. oup.com

Studies on self-assembled films of stearic acid on copper-nickel alloys have demonstrated that these layers provide a significant barrier against aggressive ions, thereby protecting the surface from corrosion. researchgate.net The protective efficiency is dependent on the number and homogeneity of the layers formed. researchgate.net When nickel stearate is formed in-situ, for instance through electrodeposition on an aluminum alloy, it creates a film with a distinct micro-nano structure. researchgate.net This structure, often described as cauliflower-like, contributes to the film's protective properties by creating a barrier that is highly resistant to corrosive environments. researchgate.net For example, the corrosion resistance of an aluminum alloy coated with a nickel stearate film was found to be 280 times greater than that of the untreated alloy. researchgate.net

The characteristics of these protective films are summarized in the table below:

| Property | Description | Source(s) |

| Formation Mechanism | Adsorption of stearate molecules, chemical reaction under friction-induced heat. | mdpi.com |

| Film Type | Physical adsorption films, chemical reaction films, self-assembled multilayers. | mdpi.comresearchgate.net |

| Structure | Can form films several molecular layers thick; electrodeposited films exhibit micro-nano scale cauliflower-like structures. | oup.comresearchgate.net |

| Corrosion Resistance | Significantly enhances corrosion protection by acting as a barrier to aggressive ions. | researchgate.netresearchgate.net |

| Adhesion | The long carbon chain of the stearate interacts with the surface, altering its energy and forming a protective coating. | scielo.br |

Influence on Lubricant Wettability and Discrete Oil Supply Modes

The presence of this compound significantly influences the wettability of surfaces, a critical factor in lubrication, especially under conditions of limited or discrete oil supply. Wettability describes the ability of a liquid to maintain contact with a solid surface. Nickel stearate films are known to create surfaces with very low wettability by water, a property known as superhydrophobicity.

The formation of a nickel stearate layer on a metallic surface drastically alters its surface energy. scielo.brscielo.br Stearic acid, a component of nickel stearate, is a surface energy-reducing agent with a long, non-polar carbon chain that imparts a hydrophobic nature to the surface. scielo.brscielo.br This, combined with the micro and nanoscale roughness created by the film, traps air and enhances water repellency. scielo.br This phenomenon is described by the Cassie-Baxter model, where a liquid droplet rests on a composite surface of solid and trapped air, minimizing contact with the solid material.

Research has demonstrated the dramatic effect of nickel stearate on wettability. For instance, an aluminum alloy that is normally hydrophilic (water contact angle of 15.4°) becomes superhydrophobic after being coated with a nickel stearate film, exhibiting a water contact angle of up to 160°. researchgate.netscielo.brscielo.br This low surface energy and high contact angle mean that aqueous fluids are strongly repelled. While these studies focus on water, the principle of altering surface energy also applies to lubricants.

In discrete oil supply modes, where the lubricant is not flooded but supplied in minimal quantities, ensuring the lubricant effectively wets and remains on the contact surfaces is crucial. A surface modified with nickel stearate, having low surface energy, can influence how the lubricant spreads and adheres. While highly hydrophobic surfaces repel water, their interaction with non-polar oils (the base of most lubricants) is different; they are often oleophilic (oil-attracting). This can be advantageous in holding a thin, discrete layer of lubricant at the interface where it is needed most. The low adhesion of water to these surfaces also prevents contamination and displacement of the oil film by moisture. scielo.br

The following table summarizes the impact of this compound on surface wettability:

| Parameter | Value on Bare Substrate (Aluminum Alloy) | Value with Nickel Stearate Coating | Source(s) |

| Water Contact Angle (WCA) | 15.4° ± 0.1° | 153.3° to 160° ± 1° | researchgate.netscielo.brscielo.br |

| Sliding Angle | > 10° | < 2.1° ± 1° | researchgate.netscielo.brscielo.br |

| Surface Classification | Hydrophilic | Superhydrophobic, Self-cleaning | scielo.brscielo.br |

Polymer Processing Aids and Modifiers

Mechanisms of Action within Polymer Matrices for Enhanced Processability and Melt Flow

This compound, like other metallic stearates, functions as a processing aid in polymers through specific mechanisms that enhance processability and melt flow. Its action is primarily based on lubrication at different interfaces within the polymer matrix and between the polymer and processing equipment. sakhainternational.comchempoint.com

The mechanisms can be categorized as internal and external lubrication:

Internal Lubrication: Within the molten polymer matrix, nickel stearate molecules reduce the intermolecular friction between polymer chains. chempoint.com By positioning themselves between the long polymer chains, they decrease the melt viscosity. This reduction in viscosity allows the polymer to flow more easily under the shear and thermal stress of processing, leading to improved homogeneity and reduced energy consumption during extrusion or molding. polymeradd.co.th

External Lubrication: Nickel stearate migrates to the interface between the polymer melt and the hot metal surfaces of the processing machinery, such as the extruder barrel, screw, and die. baerlocher.comgabriel-chemie.com Here, it forms a low-surface-energy layer that reduces the adhesion of the molten polymer to the metal. gabriel-chemie.com This "slip effect" minimizes friction at the polymer-metal interface, which helps to prevent issues like melt fracture, die buildup (die drool), and surface defects on the final product. chempoint.comeupegypt.com The result is a smoother extrusion process, higher output rates, and improved surface quality of the finished articles. chempoint.comeupegypt.com

Nanopaste Formulations for Advanced Manufacturing and Joining Processes

Role of Nickel Stearate Components in Sintering and Coalescence Mechanisms of Nanoparticles

In nanopaste formulations used for advanced joining processes, the organic components, such as those derived from nickel stearate, play a critical role in the sintering and coalescence of metallic nanoparticles. nih.govnih.gov Nickel nanopastes, which consist of nickel nanoparticles suspended in an organic vehicle, are used for low-temperature joining, offering the advantage of creating joints with high service temperatures. nih.govnih.govmdpi.com

The primary role of the organic components, including stearates, is to act as a stabilizer or surfactant for the nanoparticles. They form a protective layer around each nanoparticle, preventing them from agglomerating during storage and paste formulation. mdpi.com This ensures a uniform dispersion of nanoparticles within the paste, which is essential for creating a homogenous joint.

During the joining process, the nanopaste is heated. The organic components must be removed to allow the nickel nanoparticles to come into direct contact and sinter together. The decomposition and evaporation of the stearate component at elevated temperatures are crucial steps. Once the organic shell is removed, the sintering process begins. Nanoparticles exhibit significantly lower sintering temperatures compared to their bulk counterparts due to their high surface-to-volume ratio and increased surface energy. nih.govnih.govmdpi.com

Computational and Theoretical Modeling of Nickel Ii Stearate Systems

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational techniques used to simulate the behavior of molecular systems. MM focuses on the static structures and energies of molecules, while MD simulates the movement of atoms and molecules over time, providing a dynamic view of their interactions and conformational changes.

Molecular mechanics and molecular dynamics simulations have been instrumental in clarifying the structural organization of metal stearates, including nickel(II) stearate (B1226849). These simulations reveal that such compounds typically form highly ordered lamellar structures. researchgate.netresearchgate.net In these arrangements, the nickel ions are coordinated by the carboxylate groups of the stearate ligands, forming a polar head region. The long hydrocarbon tails of the stearate molecules then align, creating non-polar layers. This results in a characteristic bilayer structure. researchgate.net

Simulations have shown that within these layers, the aliphatic chains and metal atoms can exhibit two-dimensional periodic arrangements. researchgate.net This ordered packing is crucial for the material's properties, influencing its behavior as a surfactant and its application in areas such as catalysis and materials synthesis. The insights from these simulations complement experimental data from techniques like X-ray diffraction to build a comprehensive model of the crystal structure. researchgate.net

| Simulation Technique | Key Finding | Structural Implication | Reference |

|---|---|---|---|

| Molecular Mechanics | Elucidation of initial molecular structure and arrangement | Confirmation of lamellar layers with periodic arrangement of aliphatic chains and metal atoms. | researchgate.net |

| Molecular Dynamics | Simulation of molecular arrangement over time | Shows the stability of the lamellar structure and the potential for in-situ synthesis of nanoparticles. | researchgate.net |

| Combined MM/MD | Investigation of transition metal stearates (including Ni, Cu, Co, Fe) | All simulated stearates form lamellar layers, suggesting a common structural motif. | researchgate.net |

Molecular dynamics simulations are particularly well-suited for studying the behavior of materials at elevated temperatures. For nickel(II) stearate and related metal stearates, MD simulations predict that the well-ordered lamellar structure undergoes significant changes as the temperature increases. researchgate.net At higher temperatures, the increased thermal energy leads to greater molecular motion, causing disordering of the long hydrocarbon chains. researchgate.net

This transition from an ordered to a more disordered state is a key characteristic of the high-temperature behavior of these materials. The simulations can predict the temperature ranges over which these transitions occur and provide a detailed picture of the structural changes at the atomic level. mdpi.com This information is vital for applications where this compound is subjected to thermal stress, such as in high-temperature lubrication or as a precursor for nanoparticle synthesis through thermal decomposition. researchgate.net For instance, MD simulations have been used to study the creep behavior of nickel nano-polycrystals at various temperatures, providing insights into the mechanisms of deformation at the nanoscale. mdpi.com

Elucidation of Structural Organization and Lamellar Arrangements of Metal Stearates

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding chemical bonding, surface interactions, and reaction mechanisms at the quantum level.

DFT calculations are widely used to elucidate the role of nickel-based materials in catalysis. columbia.edu While specific DFT studies on this compound as a catalyst are not abundant, the principles can be understood from studies on related nickel complexes and surfaces. DFT can model the adsorption of reactant molecules onto the surface of a catalyst, identifying the most favorable binding sites and orientations. researchgate.net

For instance, in reactions where this compound is used as a catalyst precursor, such as in the synthesis of nickel dichalcogenide nanocrystals, DFT calculations can help to understand the phase evolution and stability of the resulting catalytic materials. iastate.edu In the context of catalysis, DFT can also be used to map out the entire reaction pathway, calculating the activation energies for each elementary step. This allows for the identification of the rate-determining step and provides a deeper understanding of the reaction mechanism. rsc.orgmdpi.com Such calculations are crucial for the rational design of more efficient and selective catalysts.

| Application Area | Information Gained from DFT | Relevance to Ni(II) Stearate Systems | Reference |

|---|---|---|---|

| Catalyst Formation | Understanding phase evolution and stability of nanocrystals synthesized from Ni(II) stearate. | Predicts the most stable crystalline forms of catalytic nanoparticles. | iastate.edu |

| Reaction Mechanisms | Calculation of energy profiles and transition states for catalytic cycles involving nickel complexes. | Helps to explain the catalytic activity of in-situ formed complexes. | rsc.org |

| Surface Adsorption | Modeling the interaction of reactants with nickel surfaces and single-atom nickel sites. | Provides insight into how reactants bind to and are activated by the catalyst. | researchgate.net |

The functionality of a material is intrinsically linked to its electronic structure. DFT calculations provide a detailed picture of the electronic states, including the energies and characters of the molecular orbitals. rsc.org For this compound, this information is key to understanding its chemical reactivity and physical properties.

DFT can be used to calculate properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between which is a critical indicator of the molecule's stability and reactivity. ajol.info The electronic structure determines how this compound interacts with other molecules, whether it can act as an electron donor or acceptor, and its potential for catalytic activity. mdpi.com Furthermore, by combining DFT with time-dependent DFT (TD-DFT), it is possible to predict and interpret the electronic absorption spectra of nickel complexes, providing a link between the electronic structure and the material's optical properties. rsc.orgnih.gov

Elucidating Surface Interactions and Reaction Mechanisms in Catalysis

Kinetic Modeling of Chemical Processes

Kinetic modeling is a mathematical approach used to describe the rates of chemical reactions. It involves developing a set of equations that represent the concentrations of reactants, intermediates, and products as a function of time, temperature, and other reaction conditions.

Kinetic models have been developed for various chemical processes involving nickel and stearic acid or its derivatives, which are directly relevant to the reactivity of this compound. A notable example is the use of this compound in catalyst systems for polymerization reactions. A kinetic mechanism has been proposed for the polymerization of butadiene initiated by a catalyst system composed of this compound and diethyl aluminum chloride. researchgate.net This model includes expressions for monomer conversion and polymer properties, allowing for the estimation of rate constants from experimental data. researchgate.net